3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
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Overview
Description
3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a synthetic organic compound that belongs to the class of phenyl benzoates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves the following steps:
Formation of 2-(2,4-DICHLOROPHENOXY)ACETAMIDO Intermediate: This intermediate is prepared by reacting 2,4-dichlorophenoxyacetic acid with an appropriate amine under controlled conditions.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl benzoates.
Scientific Research Applications
3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
2,4-DICHLOROPHENOXYACETIC ACID: A related compound with similar structural features but different functional groups.
2,4,5-TRICHLOROPHENOXYACETIC ACID: Another similar compound with additional chlorine atoms.
Uniqueness
3-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its specific combination of dichlorophenoxy and chlorobenzoate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H15Cl3N2O4 |
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Molecular Weight |
477.7 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C22H15Cl3N2O4/c23-15-8-9-20(19(25)11-15)30-13-21(28)27-26-12-14-4-3-5-16(10-14)31-22(29)17-6-1-2-7-18(17)24/h1-12H,13H2,(H,27,28)/b26-12+ |
InChI Key |
VYZFHANSJZXRHX-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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